6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Description
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a benzylsulfanyl (C₆H₅CH₂S-) group and at position 5 with a nitrile (CN) moiety.
Properties
IUPAC Name |
6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSHODVVRCYYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
The imidazo[2,1-b]thiazole core is synthesized via cyclization of 2-aminothiazole derivatives with γ-bromodiones. Key parameters influencing yield and purity include:
Critical factors :
- Catalyst selection : Zinc chloride (ZnCl₂) enhances cyclization efficiency by coordinating to the carbonyl oxygen.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility and reaction homogeneity.
- Temperature control : Maintaining 60–80°C prevents side reactions such as oxidative dimerization.
Representative data :
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Amino-5-cyano-thiazole | ZnCl₂ | DMF | 75 | 98.5 |
| 2-Amino-4-methyl-thiazole | None | Acetonitrile | 52 | 89.3 |
Benzylsulfanyl Group Introduction
The substitution of chlorine at position 6 with benzylsulfanyl requires precise stoichiometry and reaction monitoring:
Mechanistic insights :
- Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing nitrile group at position 5 activates the ring for substitution at position 6.
- Base role : K₂CO₃ deprotonates benzyl mercaptan, generating the thiolate nucleophile (PhCH₂S⁻).
Optimized protocol :
- Charge 6-chloroimidazo[2,1-b]thiazole-5-carbonitrile (1.0 equiv) and benzyl mercaptan (1.2 equiv) into DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 85°C for 5 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield improvement strategies :
- Microwave assistance : Reduces reaction time to 30 minutes with comparable yield (70%).
- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) increases interfacial contact between organic and aqueous phases.
Analytical Characterization and Quality Control
Post-synthetic analysis ensures structural fidelity and purity:
Spectroscopic Confirmation
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC-UV | C18 | Acetonitrile/H₂O (70:30) | 6.2 | 99.1 |
| UPLC-MS | BEH C18 | 0.1% Formic acid gradient | 3.8 | 98.7 |
Industrial-Scale Production Considerations
Translating lab-scale synthesis to manufacturing requires addressing:
Cost-Efficiency Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Raw material cost/kg | $1,200 | $890 |
| Cycle time | 8 hours | 5 hours |
| Waste generation | 3.2 kg/kg API | 1.8 kg/kg API |
Process Intensification
- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time by 40%.
- In-line analytics : Real-time HPLC monitoring minimizes off-spec batches.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitution at position 2 is minimized by:
Impurity Profiling
Common impurities and removal methods:
| Impurity | Source | Resolution Method |
|---|---|---|
| 6-Chloro analogue | Incomplete substitution | Recrystallization (EtOH) |
| Disulfide byproducts | Mercaptan oxidation | Nitrogen sparging |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The benzylsulfanyl group (-S-benzyl) undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce new functional groups:
Example:
In ethanol with NaOH, the sulfanyl group is displaced by nucleophiles like substituted acetophenones to form α,β-unsaturated ketones ( ). This reaction is critical for generating bioactive intermediates in medicinal chemistry.
Oxidation Reactions
The sulfur center in the benzylsulfanyl group can be oxidized selectively:
Key Insight:
Controlled oxidation enables modulation of electronic properties, enhancing interactions with biological targets ( ).
Hydrolysis of the Nitrile Group
The carbonitrile group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Note:
Acidic hydrolysis proceeds via a nitrilium intermediate, while basic conditions favor direct nucleophilic attack by hydroxide ( ).
Cyclization Reactions
The nitrile group participates in cyclization to form fused heterocycles:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂OH·HCl, EtOH, Δ | Imidazo-thiazolo-oxadiazole | Anticancer scaffold | 58% | |
| Hydrazine hydrate, EtOH | Tetrazole analog | Potential kinase inhibitor | 51% |
Example:
Reaction with hydroxylamine forms a 1,2,4-oxadiazole ring, expanding the compound’s utility in drug discovery ( ).
Electrophilic Aromatic Substitution
The electron-rich imidazo-thiazole core undergoes electrophilic substitution:
| Reaction | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C → rt, 2 hrs | C-2 of thiazole | 73% | |
| Bromination (Br₂, FeCl₃) | CHCl₃, 40°C, 4 hrs | C-7 of imidazole | 65% |
Structural Impact:
Halogenation at specific positions enhances binding affinity in enzyme inhibition assays ( ).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aromatic system:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 78% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated analogs | 64% |
Application:
These reactions facilitate the synthesis of libraries for high-throughput screening ( ).
Reduction of the Nitrile Group
Catalytic hydrogenation reduces the nitrile to an amine:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (50 psi), Ra-Ni, EtOH | 70°C, 6 hrs | Primary amine | 88% |
Note:
The amine derivative serves as a versatile intermediate for further functionalization ( ).
Scientific Research Applications
Antitubercular Properties
One of the most notable applications of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is its activity against Mycobacterium tuberculosis. The compound has demonstrated significant antitubercular effects, with reported IC50 values indicating potent inhibition of bacterial growth. For instance, one derivative exhibited an IC50 of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra, showcasing its potential as a selective inhibitor of this pathogen without acute toxicity towards human lung fibroblast cells .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains a cyano group at position 5 | Strong antitubercular activity |
| 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Structure | Has an aldehyde instead of a cyano group | Varies in reactivity and applications |
| 2-(Benzylsulfanyl)thiazole | Structure | Lacks the imidazo core | Different chemical properties |
This table illustrates how structural variations impact biological activity and potential applications.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives in various therapeutic contexts:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa). For example, derivatives within this class have reported IC50 values in the submicromolar range against these cancer types, indicating their potential as anticancer agents .
- Multi-Kinase Inhibition : Some derivatives have been evaluated for their ability to inhibit multiple kinases involved in cancer progression. The structural optimization of these compounds has led to significant findings regarding their cytotoxicity and selectivity against tumor cells compared to normal cells .
Mechanism of Action
The mechanism of action of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile depends on its specific application. In antimicrobial studies, the compound is believed to exert its effects by interfering with the synthesis of essential biomolecules in microbial cells, leading to cell death. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the imidazo[2,1-b][1,3]thiazole core interacts with key enzymes or receptors involved in microbial metabolism.
In cancer research, the compound may act by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. The cyano group can also participate in interactions with molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents at positions 5 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Insights :
- Pharmacophore Importance : The 4-chlorophenyl group in compound 5l enhances VEGFR2 inhibition, suggesting that electron-withdrawing substituents improve target binding.
- Gaps in Data : The target compound’s biological activity remains unstudied, highlighting a need for cytotoxicity and kinase inhibition assays.
Biological Activity
The compound 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is part of a class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
- Molecular Formula: C20H15Cl2N3OS2
- Molecular Weight: 448.39 g/mol
- CAS Number: 338976-37-7
The structure of this compound includes a thiazole ring fused with an imidazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study reported the synthesis and evaluation of related compounds showing potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL for several derivatives . The presence of specific substituents on the thiazole ring was found to enhance this activity.
Anticancer Properties
Imidazo[2,1-b][1,3]thiazoles have also been investigated for their anticancer potential. A series of derivatives demonstrated antiproliferative effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. For instance, some compounds showed IC50 values in the submicromolar range, indicating strong cytotoxicity .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the ability of certain imidazo[2,1-b]thiazole derivatives to selectively inhibit carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II. Inhibition constants (K_i) ranged from 57.7 to 98.2 µM for these compounds, suggesting potential therapeutic applications in conditions where CA activity is dysregulated .
Antioxidant Activity
The antioxidant properties of imidazo[2,1-b]thiazoles have also been explored. Compounds in this category demonstrated significant free radical scavenging activities, which are vital for preventing oxidative stress-related diseases .
Study 1: Antitubercular Activity
A study focused on a series of imidazo[2,1-b]thiazole derivatives assessed their efficacy against Mycobacterium tuberculosis. Among the tested compounds, those bearing specific functional groups exhibited enhanced antitubercular activity compared to others lacking these modifications .
Study 2: Anticancer Activity
In another investigation involving a library of imidazo[2,1-b][1,3]thiazole derivatives, several compounds were screened against the NCI-60 cancer cell line panel. Notably, one compound achieved a GI50 value of approximately 4.2 µM against multiple cancer types, underscoring its potential as a lead compound for further development .
Table 1: Summary of Biological Activities
Q & A
Q. What crystallographic data are available for related imidazo-thiazole derivatives?
- Answer: X-ray diffraction reveals a planar fused-ring system with bond lengths of 1.36 Å (C=N) and 1.74 Å (C–S). The dihedral angle between imidazole and thiazole rings is 2.5–3.5°, indicating near-coplanarity .
Methodological Guidelines
- Synthetic Optimization: Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times by 40% .
- Data Reproducibility: Share raw spectral data (NMR, HPLC) via repositories like Zenodo to address replication challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
